molecular formula C11H13NO5S2 B12113287 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-

4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12113287
M. Wt: 303.4 g/mol
InChI Key: AHPMFSLHQNSGIO-UHFFFAOYSA-N
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Description

4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- is a heterocyclic compound containing a five-membered thiazolidine ringThe presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- typically involves a multicomponent reaction (MCR) approach. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to proteins, and influence cellular processes. For example, it may enhance catalase activity, leading to reduced oxidative stress and improved cellular protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxyphenylsulfonyl group enhances its biological activity and makes it a promising candidate for drug development .

Properties

Molecular Formula

C11H13NO5S2

Molecular Weight

303.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H13NO5S2/c1-17-8-2-4-9(5-3-8)19(15,16)12-7-18-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

AHPMFSLHQNSGIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CSCC2C(=O)O

Origin of Product

United States

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